TC Ntr1 17
Description
Neurotensin (B549771) as a Multifunctional Neuropeptide and Neuromodulator
Neurotensin acts as a neuromodulator in the brain and is known for its potent hypothermic effects. nih.gov It is found throughout the mammalian central nervous system and in the gut. pnas.orgpnas.org Neurotensin's diverse functions include modulating dopaminergic transmission in nigro-striatal and mesocorticolimbic pathways, regulating the digestive tract, and contributing to hypothermic and analgesic effects. The peptide is involved in the pathophysiology of various neural and psychiatric disorders. rjeid.com
Classification and Characterization of Neurotensin Receptor Subtypes
The biological effects of neurotensin are mediated through binding to distinct receptor subtypes. Three primary neurotensin receptors have been identified: NTS1, NTS2, and NTS3.
NTS1 is a high-affinity receptor for neurotensin and belongs to the class A G protein-coupled receptor superfamily. pnas.orggenecards.org It is considered the main mediator of neurotensin's effects. rjeid.com Activation of NTS1 by agonists like neurotensin leads to GDP/GTP exchange within heterotrimeric G proteins and subsequent activation of downstream signaling pathways such as phospholipase C and adenylyl cyclase. pnas.org Activated NTS1 undergoes rapid phosphorylation and internalization via a β-arrestin- and clathrin-mediated process, which is crucial for receptor desensitization. pnas.org
TC NTR1 17 is characterized as a non-peptide partial agonist selective for the NTS1 receptor. tocris.comfishersci.ie Research indicates that this compound activates inward currents in specific neuronal populations, mimicking the effects of neurotensin mediated by NTS1. nih.gov Its activity has been demonstrated in calcium mobilization assays, where it shows an EC50 of <15.6 nM and an Emax of 63% relative to the full neurotensin response. tocris.comfishersci.ieglpbio.com this compound exhibits significant selectivity, demonstrating over 50-fold preference for NTS1 over NTS2 and GPR35. tocris.comfishersci.ieglpbio.com
The chemical structure of this compound is N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine. tocris.com Its molecular weight is 522.98. tocris.comfishersci.ieglpbio.com
| Property | Value | Source |
| Chemical Name | N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine | tocris.com |
| Molecular Weight | 522.98 | tocris.comfishersci.ieglpbio.com |
| Formula | C27H27ClN4O5 | tocris.comglpbio.com |
| CAS Number | 1146757-96-1 | tocris.comglpbio.com |
| PubChem CID | 44157038 | nih.govtocris.com |
| Purity (HPLC) | ≥99% | tocris.comfishersci.ie |
| Solubility (DMSO) | Soluble to 100 mM | tocris.com |
| Solubility (1eq. NaOH) | Soluble to 50 mM | tocris.com |
| Storage | Store at +4°C | tocris.com |
Research findings highlight the activity of this compound in specific neuronal contexts. In type 1 MnPO GABAergic neurons, this compound (300 nM) activated inward currents of similar amplitude to neurotensin (1 μM) and neuromedin N (1 μM). nih.gov This effect was blocked by the NTS1 antagonist SR48692, further supporting its NTS1-mediated action. nih.gov However, in type 2 MnPO GABAergic neurons, this compound (300 nM) increased the frequency and amplitude of sIPSCs but did not affect excitatory inputs (sEPSCs), contrasting with the effects of neurotensin in these neurons. nih.gov
NTS2 is another G protein-coupled receptor for neurotensin, generally considered to have a lower affinity for the peptide compared to NTS1. frontiersin.org While NTS1 is often the primary mediator of neurotensin's effects, NTS2 also contributes to specific neurobiological functions. rjeid.com this compound exhibits over 50-fold selectivity for NTS1 over NTS2, indicating minimal activity at this receptor subtype at concentrations relevant for NTS1 activation. tocris.comfishersci.ieglpbio.com
NTS3, also known as Sortilin 1, is distinct from NTS1 and NTS2 as it is a single transmembrane receptor rather than a GPCR. NTS3 has a broader expression pattern compared to NTS1 and NTS2. rjeid.com The selectivity profile of this compound indicates minimal interaction with GPR35, which is sometimes discussed in the context of neurotensin receptor-like activity, showing over 50-fold selectivity for NTS1 over GPR35. tocris.comfishersci.ieglpbio.com While the provided information confirms selectivity over GPR35, specific data on the interaction of this compound with NTS3 is not detailed in the search results.
Neurotensin Receptor 2 (NTS2): Low-Affinity G-Protein Coupled Receptor (GPCR)
Anatomical and Functional Distribution of Neurotensin Receptors
The distribution of neurotensin receptors in the CNS and periphery dictates where neurotensin and its agonists like this compound can exert their effects.
Neurotensin receptors, particularly NTS1, are widely distributed throughout the brain and gastrointestinal tract. In the CNS, neurotensin-producing neurons and their projections are broadly distributed, correlating with the peptide's wide range of effects. nih.gov High concentrations of neurotensin have been observed in regions associated with dopaminergic projections, including the caudate nucleus, globus pallidus, and putamen. nih.gov NTS1 is localized both pre-synaptically and post-synaptically at dopaminergic synapses expressing DRD2. frontiersin.org NTS2 is primarily found in brain areas involved in descending control of nociception, such as the periaqueductal gray and dorsal raphe.
Research using this compound has specifically investigated its effects in the median preoptic nucleus (MnPO), a brain region involved in thermoregulation. nih.gov Studies in MnPO GABAergic neurons have shown that this compound activates inward currents in type 1 neurons, which express NTS1, but has different effects on synaptic inputs in type 2 neurons. nih.gov This highlights the functional relevance of NTS1 distribution in mediating the effects of this compound within specific neuronal circuits.
While neurotensin receptors are found on both neurons and glial cells, studies have shown differential binding and internalization processes via neuronal and glial receptors. nih.gov Specifically, research indicates that neurotensin induces hypothermia by activating both neuronal NTS1 and astrocytic NTS2 in the median preoptic nucleus. nih.gov However, the studies using this compound primarily focus on its effects on neuronal activity, specifically in GABAergic neurons of the MnPO, demonstrating NTS1-mediated inward currents. nih.gov
Peripheral System Localization and Expression Patterns (e.g., gastrointestinal tract)
Neurotensin is widely distributed in peripheral organs, including the heart, liver, lung, pancreas, spleen, and small intestine. nih.gov In the periphery, neurotensin primarily functions as a local hormone, particularly in the gastrointestinal (GI) tract. frontiersin.orgoncotarget.com It is released by specialized endocrine-like N cells predominantly located in the jejuno-ileal mucosa of the small intestine, especially after food ingestion. frontiersin.orgoncotarget.comoup.comoncotarget.comfrontiersin.org NTR1 is abundantly present in the myenteric and submucosal plexuses, as well as within the musculature of the human colon, and co-localizes with myenteric neurons. jnmjournal.org NTR1 is recognized as a main receptor influencing energy balance at the peripheral level, mainly in the gastrointestinal tract. mdpi.com NTR2 is found in the upper intestinal tract, while NTR3 is predominantly expressed in the periphery. mdpi.com
Physiological and Pathophysiological Relevance of Neurotensin Receptor Signaling
Neurotensin receptor signaling is implicated in a broad spectrum of physiological and pathophysiological processes, reflecting the widespread distribution and diverse functions of neurotensin and its receptors.
Modulation of Central Dopaminergic Transmission and Associated Pathways
In the brain, neurotensin acts as a neurotransmitter and neuromodulator, significantly influencing several neurotransmitter systems, including the dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems. nih.gov Neurotensin, primarily through NTR1, modulates dopaminergic transmission in key brain areas such as the nigrostriatal and mesocorticolimbic pathways. guidetopharmacology.orgfrontiersin.org More than 80% of dopaminergic neurons express NTR1. mdpi.com This modulation can depend on receptor localization and the specific properties of the dopaminergic neurons. mdpi.com For instance, in the nucleus accumbens, NTRs are co-localized with presynaptic and postsynaptic dopamine (B1211576) receptors. mdpi.com Pre-synaptically, NTR1 can inhibit dopamine D2 autoreceptors, increasing the firing of dopaminergic neurons via an NTR1-mediated increase in intracellular Ca2+. mdpi.com Post-synaptically, neurotensin can decrease dopamine signal transduction in the same area. mdpi.com In the dorsal striatum, NTRs are located almost exclusively on presynaptic dopaminergic terminals, inhibiting D2 autoreceptors and increasing dopamine signaling. mdpi.com Neurotensin release from dopamine neurons themselves can also induce long-term depression of D2 receptor-mediated synaptic currents in the substantia nigra, representing a form of inter-dopamine neuron communication. jneurosci.org NTR1 is selectively expressed by central dopamine neurons and is clearly associated with mesolimbic and mesocortical systems. guidetopharmacology.org NTR1 is transiently expressed in nearly all dopamine neurons and many non-dopamine neurons in the ventral tegmental area (VTA) during development, with more restricted expression in the adult brain where about two-thirds of VTA dopamine neurons express NTR1. eneuro.org
Roles in Thermoregulation and Nociception
Central administration of neurotensin is known to induce hypothermia and produce naloxone-independent analgesic responses. nih.govguidetopharmacology.orgfrontiersin.org These effects are mediated, at least in part, through neurotensin receptors. Studies using NTR1 knockout mice suggest that NTR1 mediates the hypothermic and antinociceptive responses to neurotensin agonists, although it may not play a major role in basal thermoregulation or nociception. nih.gov Research utilizing selective agonists like this compound has helped to elucidate the specific receptor subtypes involved. For example, this compound, as an NTR1 agonist, was used in a study investigating thermoregulation in the median preoptic nucleus (MnPO). nih.gov The study found that this compound activated inward currents and increased the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in type 1 MnPO GABAergic neurons, consistent with NTR1 activation, and decreased their firing rate. nih.gov This highlights the utility of selective compounds like this compound in dissecting the neuronal circuits underlying neurotensin's physiological effects.
Influence on Digestive Tract Function
In the periphery, neurotensin significantly influences the function of the digestive tract. nih.gov Its digestive roles include stimulating pancreatic and biliary secretions, inhibiting gastric acid secretion and motility, stimulating colon motility, and inhibiting jejuno-ileum motility. jnmjournal.org Neurotensin facilitates lipid absorption and regulates the secretion of other gastrointestinal peptides. mdpi.com Peripheral neurotensin, released in response to fatty meals, contributes to lipid absorption. mdpi.com Intravenous administration of neurotensin increases colonic motility in rats and humans. jnmjournal.org Neurotensin might also play a role in colon motor dysfunction, such as in ulcerative colitis where excessive neurotensin is produced. jnmjournal.org
Involvement in Neurological and Psychiatric Disorders (e.g., Parkinson's disease, schizophrenia, stress-related disorders, addiction)
The close association of neurotensin with various neurotransmitter systems, particularly the dopaminergic system, implicates it in the pathophysiology of several neurological and psychiatric disorders. nih.govmdpi.comresearchgate.net Neurotensin has been linked to schizophrenia, with evidence suggesting it may act as an endogenous antipsychotic. nih.govresearchgate.net Analogs of neurotensin are being investigated for their potential therapeutic use in schizophrenia. nih.gov In Parkinson's disease, NTR1 receptors are highly expressed in nigro-striatal dopaminergic neurons, which degenerate in this condition. nih.gov Elevated neurotensin levels in the basal ganglia have been hypothesized to contribute to dopaminergic neuron neurodegeneration by enhancing excitotoxic glutamate (B1630785) signaling via NTR1. nih.gov Neurotensin is also associated with reward mechanisms and substance abuse, with a strong functional link to the mesocorticolimbic and nigrostriatal dopamine systems. researchgate.netresearchgate.net Neurotensin receptor analogs are considered potential targets for treating drug addiction. researchgate.net Furthermore, neurotensin and NTR1 are densely localized in brain areas involved in processing emotion and the response to stress, suggesting their involvement in stress-related disorders.
Contributions to Cellular Proliferation and Metastasis in Disease States
Beyond its roles in the nervous and digestive systems, neurotensin acts as a growth factor on various normal and cancerous cells. nih.govfrontiersin.org The neurotensin/NTR1 complex has been proposed to contribute to cancer progression due to the oncogenic effects induced by neurotensin in various tumors and cancer cell lines. frontiersin.org NTR1 is overexpressed in several cancer types, including colon, pancreatic, lung, and gastric cancers. oncotarget.comnih.govnih.govaacrjournals.orgaacrjournals.org Stimulation of NTR1 by neurotensin activates multiple signaling pathways involved in cell proliferation, survival, migration, and invasion, such as the PKC/ERK, EGFR, Akt, NF-κB, and MMP-9 pathways. frontiersin.orgnih.govnih.govaacrjournals.org For instance, in gastric cancer cells, NTR1 plays a critical role in invasion and metastasis through the activation of MMP-9 expression. nih.gov NTR1 inhibition or knockdown has been shown to decrease cancer cell proliferation, invasion, and migration in various models. frontiersin.orgoncotarget.comnih.govnih.govaacrjournals.org This highlights NTR1 as a potential therapeutic target in cancer therapy. frontiersin.orgresearchgate.netnih.gov
Research using selective compounds like this compound can further our understanding of the specific contributions of NTR1 to these complex physiological and pathophysiological processes. By selectively activating NTR1, researchers can delineate its downstream signaling pathways and its precise roles in various cellular and systemic functions.
Structure
3D Structure
Properties
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYVORYNBGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tc Ntr1 17: Functional Characterization and Receptor Modulatory Profile
Classification as a Non-Peptide Neurotensin (B549771) Receptor 1 Partial Agonist
TC NTR1 17 is classified as a non-peptide partial agonist of the neurotensin receptor 1 (NTS1). abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.comglpbio.com This classification indicates that the compound is not protein-based, distinguishing it from endogenous peptide agonists like neurotensin. As a partial agonist, this compound is capable of activating the NTS1 receptor, but it elicits a submaximal response compared to a full agonist, even at saturating concentrations. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.comglpbio.com This functional profile is a key aspect of its pharmacological characterization.
Quantitative Assessment of Agonistic Activity
The agonistic activity of this compound at the NTS1 receptor has been quantitatively assessed through in vitro functional assays, primarily focusing on calcium mobilization. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.comglpbio.com These assays measure the ability of a compound to stimulate intracellular calcium release upon binding to the receptor, a downstream effect of NTS1 activation. nih.govnih.gov
Half Maximal Effective Concentration (EC50) Determination in Calcium Mobilization Assays
The potency of this compound in activating NTS1-mediated calcium mobilization is quantified by its half maximal effective concentration (EC50). The EC50 represents the concentration of the compound that produces a response halfway between the baseline and the maximal effect. In calcium mobilization assays, this compound has demonstrated an EC50 value of less than 15.6 nM. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.comglpbio.com This value indicates the concentration range at which this compound exerts its partial agonistic effect on NTS1-mediated calcium signaling.
Maximal Efficacy (Emax) Relative to Endogenous Neurotensin Response
The maximal efficacy (Emax) of this compound reflects the maximum response it can elicit at the NTS1 receptor compared to the full response induced by the endogenous agonist, neurotensin. In calcium mobilization assays, the Emax of this compound has been determined to be 63% of the maximal response observed with neurotensin. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.comglpbio.com This quantitative measure further supports its classification as a partial agonist, as it does not achieve the full efficacy of the native peptide ligand.
Table 1: Quantitative Agonistic Activity of this compound in Calcium Mobilization Assays
| Parameter | Value | Relative to Neurotensin | Assay Type |
| EC50 | <15.6 nM | N/A | Calcium Mobilization |
| Emax | 63% | Of Neurotensin Response | Calcium Mobilization |
Receptor Subtype Selectivity Profile
An important aspect of the pharmacological characterization of this compound is its selectivity for different neurotensin receptor subtypes and related receptors. Studies have investigated its activity at NTS1, NTS2, and GPR35. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.com
Differential Activity and Specificity for NTS1 Over NTS2 and GPR35
This compound exhibits a notable selectivity profile, demonstrating preferential activity at the NTS1 receptor compared to the neurotensin receptor 2 (NTS2) and G protein-coupled receptor 35 (GPR35). Research indicates that this compound possesses over 50-fold selectivity for NTS1 over both NTS2 and GPR35. abmole.comtocris.comrndsystems.combio-techne.comfishersci.noamericanchemicalsuppliers.com This differential activity highlights its specificity for the NTS1 subtype, suggesting a lower propensity to interact significantly with NTS2 or GPR35 at concentrations where it effectively engages NTS1.
Table 2: Receptor Subtype Selectivity of this compound
| Receptor Subtype | Selectivity vs. NTS1 |
| NTS2 | >50-fold lower potency |
| GPR35 | >50-fold lower potency |
Molecular Mechanisms of Action and Intracellular Signaling of Tc Ntr1 17
Ligand-Receptor Interaction and Conformational Dynamics of NTS1
The interaction of ligands with the NTS1 receptor involves binding to the orthosteric pocket, leading to conformational changes that determine receptor activation and downstream signaling uzh.chnih.govresearchgate.net.
Structural studies, including those examining complexes of NTS1 with different ligands, provide insights into the determinants of agonism uzh.chnih.govresearchgate.net. The binding modes and contacts of partial agonists like TC NTR1 17 (referred to as RTI-3a in some structural studies) overlap to some extent with those of the endogenous agonist neurotensin (B549771) fragment NTS8-13 nih.gov. This overlap in binding contributes to their ability to activate the receptor nih.gov. However, the specific interactions and the degree to which they mimic the binding of full agonists likely underlie the partial efficacy of compounds like this compound nih.govresearchgate.net. The presence of certain functional groups in agonist ligands, in addition to core structural elements, is crucial for modulating receptor activation and determining the level of efficacy nih.gov.
Ligand binding to NTS1 induces conformational changes in the receptor nih.govresearchgate.net. Agonists, including partial agonists, are reported to induce a contraction of the orthosteric ligand-binding pocket uzh.chnih.govresearchgate.net. This contrasts with inverse agonists, which cause an expansion of the cavity nih.govresearchgate.net. The efficacy of agonists, such as this compound, correlates with their ability to mimic the binding mode of the endogenous agonist neurotensin and induce these specific conformational changes nih.govresearchgate.net. These conformational rearrangements, particularly within the transmembrane helices, are critical for transmitting the activation signal to the intracellular components of the receptor and initiating downstream signaling nih.govresearchgate.net.
Structural Determinants of Partial Agonism at the Orthosteric Binding Pocket
Activation of Downstream Signaling Pathways
Activation of NTS1 by agonists like this compound triggers a cascade of intracellular signaling events.
This compound is characterized as a partial agonist based on its ability to induce calcium mobilization abmole.comfishersci.noglpbio.com. In calcium mobilization assays, this compound shows an EC50 of <15.6 nM and an Emax of 63% relative to the response elicited by neurotensin abmole.comfishersci.noglpbio.com. This indicates that while it can stimulate the release of intracellular calcium, its maximal effect is less than that of the full agonist neurotensin abmole.comfishersci.noglpbio.com. Calcium mobilization is a common downstream signaling event for GPCRs coupled to Gq proteins genscript.com.cn.
Here is a table summarizing the calcium mobilization data for this compound:
| Parameter | Value | Relative to Neurotensin | Assay Type |
| EC50 | <15.6 nM | - | Ca2+ mobilization |
| Emax | 63% | Neurotensin response | Ca2+ mobilization |
NTS1 is a G protein-coupled receptor, and its activation typically involves coupling to and activating heterotrimeric G proteins tocris.comrndsystems.comgenscript.com.cn. Studies with endogenous ligands like neurotensin and neuromedin N have shown that NTS1 can activate multiple G protein pathways, including Gαq, Gαi, Gαo, and Gαs genscript.com.cn. The partial agonism of this compound suggests that it is capable of activating G protein-dependent signaling pathways, although potentially with lower efficacy compared to full agonists nih.govresearchgate.net. The conformational changes induced by partial agonists are thought to lead to a less complete or stable active state of the receptor, resulting in reduced G protein activation nih.govresearchgate.net.
In addition to G protein coupling, NTS1 can also engage in G-protein independent signaling, notably through the recruitment of β-arrestins genscript.com.cnnih.gov. Beta-arrestins play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways, such as those involving MAPK genscript.com.cn. While some ligands can exhibit biased signaling, preferentially activating either G protein or β-arrestin pathways guidetopharmacology.orgwikipedia.org, the specific profile of this compound regarding β-arrestin-2 recruitment is not explicitly detailed in the provided search results. However, the general mechanism of NTS1 signaling includes β-arrestin recruitment upon activation genscript.com.cnnih.gov, suggesting that this compound, as an agonist, would likely induce some level of β-arrestin-2 recruitment, although the extent relative to G protein activation would determine any potential bias.
G-Protein Dependent Signaling Activation
Electrophysiological Effects on Neuronal Populations
Research into the neurotensin receptor 1 (NTSR1) agonist, this compound, has elucidated specific electrophysiological effects on neuronal populations, particularly within the median preoptic nucleus (MnPO). Studies focusing on MnPO GABAergic neurons have revealed distinct modulatory actions of this compound on membrane currents, firing rates, and synaptic transmission.
Induction of Inward Currents in Specific Neuronal Subtypes (e.g., MnPO GABAergic neurons)
This compound has been shown to induce inward currents in specific neuronal subtypes. In type 1 MnPO GABAergic neurons, application of this compound at a concentration of 300 nM activated an apparent inward current. nih.gov The amplitude of this inward current was reported to be similar to that activated by 1 μM neurotensin (NTS) and 1 μM neuromedin N. nih.gov This effect was mediated via NTSR1, as it was fully blocked by the NTSR1 antagonist SR48692. nih.gov In contrast, levocabastine, a partial agonist of NTSR2, did not activate an inward current in these neurons, indicating the specificity of this compound for NTSR1-mediated inward currents in this neuronal population. nih.gov
Below is a summary of the inward current amplitudes activated by different ligands in type 1 MnPO GABAergic neurons:
| Compound | Concentration | Activated Inward Current (pA) |
| NTS | 1 μM | 22.8 ± 4.1 (n=26) |
| This compound | 300 nM | Similar amplitude (n=13) |
| Neuromedin N | 1 μM | Similar amplitude (n=14) |
| Levocabastine | 1 μM | No inward current |
Note: "Similar amplitude" indicates that the activated current was comparable to that induced by NTS.
Modulation of Neuronal Firing Rates
This compound exhibits differential effects on the firing rates of distinct subtypes of MnPO GABAergic neurons. In type 1 MnPO GABAergic neurons, this compound (300 nM) increased the firing rate, mimicking the excitatory effect of NTS (1 μM). nih.gov The increase in firing rate induced by this compound was comparable to that observed with neuromedin N (1 μM). nih.gov This excitatory effect in type 1 neurons was blocked by the NTSR1 antagonist SR48692. nih.gov
Conversely, in type 2 MnPO GABAergic neurons, this compound (300 nM) decreased the firing rate. nih.gov This inhibitory effect was also observed with neuromedin N (1 μM) in this neuronal subtype. nih.gov The effect of NTS on firing rate in type 2 neurons was an increase, which was blocked by the NTSR2 antagonist NTRC 824, suggesting that the NTS effect in type 2 neurons is mediated by NTSR2, while this compound specifically targets NTSR1. nih.gov
The table below summarizes the effects of this compound on neuronal firing rates in MnPO GABAergic neurons:
| Neuronal Subtype | Compound | Concentration | Effect on Firing Rate |
| Type 1 MnPO GABAergic | This compound | 300 nM | Increased |
| Type 1 MnPO GABAergic | NTS | 1 μM | Increased |
| Type 1 MnPO GABAergic | Neuromedin N | 1 μM | Increased |
| Type 2 MnPO GABAergic | This compound | 300 nM | Decreased |
| Type 2 MnPO GABAergic | Neuromedin N | 1 μM | Decreased |
| Type 2 MnPO GABAergic | NTS | 1 μM | Increased |
Differential Effects on Inhibitory Postsynaptic Currents (sIPSCs) and Excitatory Postsynaptic Currents (sEPSCs)
Investigation into the impact of this compound on synaptic transmission in MnPO GABAergic neurons revealed differential modulation of spontaneous inhibitory and excitatory postsynaptic currents. This compound (300 nM) was found to increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov This effect on sIPSCs was also observed with NTS (1 μM) and neuromedin N (1 μM) and was blocked by the NTSR1 antagonist SR48692, indicating NTSR1 mediation. nih.gov
In contrast, this compound (300 nM) had no effect on spontaneous excitatory postsynaptic currents (sEPSCs). nih.gov While NTS (1 μM) increased the frequency and amplitude of both sIPSCs and sEPSCs, the effect on sEPSCs was blocked by the NTSR2 antagonist NTRC 824 but not by the NTSR1 antagonist SR48692. nih.gov This further supports that this compound selectively acts on NTSR1 to modulate inhibitory synaptic inputs without affecting excitatory inputs in these neurons. nih.gov
The table below summarizes the effects of this compound on sIPSCs and sEPSCs:
| Compound | Concentration | Effect on sIPSCs Frequency and Amplitude | Effect on sEPSCs Frequency and Amplitude |
| This compound | 300 nM | Increased | No effect |
| NTS | 1 μM | Increased | Increased |
| Neuromedin N | 1 μM | Increased | No effect |
Structure Activity Relationship Sar and Ligand Design Principles
Chemical Scaffolds and Structural Motifs Contributing to NTS1 Agonism
The discovery of non-peptide agonists for the NTS1 receptor has explored various chemical scaffolds. TC NTR1 17 itself is characterized by a pyrazole (B372694) core structure nih.govresearchgate.netprobes-drugs.orgprobes-drugs.org. This scaffold is closely related to the imidazole (B134444) scaffold, which has also yielded NTS1 agonists nih.govresearchgate.netrti.org. Studies comparing imidazole and pyrazole derivatives, including compound 1 (an imidazole) and compound 17 (this compound, a pyrazole), highlight the significance of the central heterocyclic core in determining activity nih.gov.
Beyond imidazole and pyrazole, other scaffolds such as quinazoline (B50416) have been explored in the search for non-peptide NTS1 modulators researchgate.netresearchgate.netnih.gov. These diverse scaffolds indicate that the NTS1 receptor binding site can accommodate different structural frameworks while still enabling agonistic activity, provided key pharmacophoric features are present.
Specific structural motifs attached to these core scaffolds are crucial for NTS1 agonism. While the precise motifs of this compound contributing to its partial agonism are best understood through structural studies (discussed in subsequent sections), research on related compounds has identified the importance of features such as diaryl substitution patterns and the presence of groups that can engage in interactions within the receptor binding pocket nih.govnih.govnih.gov.
Elucidation of Specific Pharmacophores for NTS1 Activation
The pharmacophore for NTS1 agonists, particularly non-peptide ones, is often defined by features that mimic the binding mode of the endogenous peptide neurotensin (B549771), specifically its C-terminal fragment, NTS8-13 nih.govresearchgate.netresearchgate.netnih.govnih.gov. Structural studies, including those involving this compound (referred to as RTI-3a), have provided valuable insights into these pharmacophores by revealing how small molecule agonists interact with the receptor at an atomic level nih.govresearchgate.net.
These studies demonstrate that agonists, including partial agonists like this compound, induce a contraction of the receptor's binding site nih.govresearchgate.net. Their efficacy appears to correlate with their ability to replicate the critical interactions and conformational changes induced by the endogenous peptide nih.govresearchgate.net. Key residues within the NTS1 receptor binding pocket that interact with agonists have been identified through structural analysis and mutagenesis studies nih.govresearchgate.netresearchgate.net. Understanding these specific interactions is fundamental to defining the pharmacophore responsible for NTS1 activation.
While a detailed pharmacophore model specifically for this compound is not explicitly detailed in the provided information, the general principles derived from structural studies of it and other non-peptide agonists indicate that the pharmacophore involves elements capable of engaging in interactions that stabilize an active or partially active receptor conformation nih.govresearchgate.net.
Rational Design Strategies for Non-Peptide Neurotensin Receptor Modulators
Rational design strategies for developing non-peptide NTS1 modulators, including agonists, often build upon existing knowledge of ligand-receptor interactions and SAR. One approach involves modifying known ligands, such as antagonists, to introduce agonistic properties nih.govnih.gov. For instance, replacing the adamantyl amino acid moiety in the antagonist SR48692 with residues found in peptide agonists, such as leucine, was shown to confer partial agonist activity to a pyrazole scaffold nih.govnih.gov.
High-throughput screening campaigns followed by medicinal chemistry optimization have also been successful in identifying novel non-peptide chemotypes with NTS1 agonist activity researchgate.netresearchgate.netnih.gov. Scaffold hopping, where a known active scaffold is replaced with a structurally distinct but topologically similar one, is another strategy employed in this field nih.govresearchgate.net.
The availability of crystal structures of NTS1 bound to various ligands, including the partial agonist this compound (RTI-3a), is a significant asset for rational design nih.govresearchgate.net. These structures provide a template for structure-based drug design, allowing researchers to design new molecules predicted to fit into the binding pocket and induce desired conformational changes based on observed ligand-receptor interactions nih.govresearchgate.net.
Influence of Molecular Modifications on Receptor Binding Affinity and Functional Efficacy
Molecular modifications to the core scaffold and appended groups of non-peptide NTS1 ligands have a profound impact on their receptor binding affinity and functional efficacy. This compound itself is characterized as a partial agonist with an EC50 <15.6 nM and an Emax of 63% relative to neurotensin in a Ca2+ mobilization assay bio-techne.comabmole.com. It also demonstrates significant selectivity for NTS1 over NTS2 and GPR35 (>50-fold) bio-techne.comabmole.com.
Comparisons between structurally related compounds, such as the imidazole derivative compound 1 and the pyrazole derivative this compound (compound 17), reveal that subtle changes in the core scaffold can lead to substantial differences in SAR nih.gov. For example, while both are agonists, they may differ in potency and efficacy in various assays nih.gov.
Studies involving systematic modifications of non-peptide scaffolds have shown how altering specific substituents affects activity. For instance, in pyrazole-based agonists, changes to the dimethoxyaryl ring influenced agonist activity nih.govnih.gov. Furthermore, replacing certain structural elements, such as a chloroquinoline ring with naphthalene, was shown to abolish partial agonist activity nih.govnih.gov. These findings underscore the delicate balance of interactions required for optimal binding and functional activation of the NTS1 receptor. The data for this compound illustrates a specific profile of partial agonism and selectivity achieved through its particular molecular structure.
Key Activity Data for this compound
| Compound | Receptor | Assay | EC₅₀ | Emax (% of Neurotensin) | Selectivity (vs NTS2, GPR35) | PubChem CID |
| This compound | NTS1 | Ca²⁺ mobilization assay | <15.6 nM | 63% | >50-fold | 44157038 |
Applications of Tc Ntr1 17 in Advanced Research Methodologies
Utilization as a Selective Pharmacological Probe for NTS1
As a selective partial agonist, TC NTR1 17 is instrumental in dissecting the specific roles mediated by the NTS1 receptor in complex biological systems. tocris.comhodoodo.comamericanchemicalsuppliers.comtocris.comabmole.comwhiterose.ac.uk Its ability to activate NTS1 with defined efficacy allows researchers to probe NTS1-dependent pathways and responses with greater precision compared to using the endogenous peptide neurotensin (B549771), which can interact with multiple neurotensin receptor subtypes.
Characterization of NTS1-Mediated Physiological Responses in Preclinical Models
This compound has been employed in preclinical models to characterize the physiological responses specifically mediated by NTS1. For instance, studies in mice investigating the effects of neurotensin on thermoregulation and neuronal activity in the median preoptic nucleus (MnPO) utilized this compound. nih.gov While neurotensin itself induced hypothermia, this compound, surprisingly, resulted in a hyperthermic response at various concentrations (300 nM, 1 µM, or 3 µM), suggesting complex or differential signaling pathways activated by the partial agonist compared to the full endogenous agonist. nih.gov
Furthermore, in electrophysiological studies of MnPO neurons, this compound (300 nM) was shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) but did not affect the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in certain GABAergic neurons. nih.gov This contrasts with the effects of neurotensin, which increased both sEPSCs and sIPSCs frequency. nih.gov In other MnPO GABAergic neurons, this compound increased the firing rate, similar to neurotensin and neuromedin N. nih.gov These findings highlight the utility of this compound in differentiating specific NTS1-mediated neuronal activities and physiological outcomes in vivo.
Differentiation of NTS1-Specific Effects from NTS2 and NTS3 Contributions
A key application of this compound is its high selectivity for NTS1 over other neurotensin receptors, particularly NTS2 and GPR35 (also known as NTS3 in some contexts). americanchemicalsuppliers.comtocris.comabmole.com this compound exhibits over 50-fold selectivity for NTS1 compared to NTS2 and GPR35 in Ca2+ mobilization assays. tocris.comabmole.com This selectivity is crucial for differentiating the specific contributions of NTS1 from those of NTS2 and NTS3 in various biological processes.
In preclinical studies, the use of this compound as a selective NTS1 agonist, alongside selective antagonists for NTS1 (e.g., SR48692) and NTS2 (e.g., NTRC824), has allowed researchers to dissect the roles of these receptors in mediating neurotensin's effects. nih.gov By observing the responses to this compound and comparing them to those elicited by neurotensin in the presence or absence of receptor-selective antagonists, the specific involvement of NTS1 in phenomena like changes in neuronal firing rates and synaptic currents can be elucidated. nih.gov
Table 1: Key Pharmacological Properties of this compound
| Property | Value | Assay Method | Selectivity vs. NTS2/GPR35 | Source |
| NTS1 Partial Agonist EC50 | < 15.6 nM | Ca2+ mobilization | > 50-fold | tocris.comabmole.com |
| NTS1 Partial Agonist Emax (% of NTS) | 63% | Ca2+ mobilization | - | tocris.comabmole.com |
| NTS1 Partial Agonist EC50 (RTI-3a) | 1815 nM (789 to 4173 nM CI) | Gq signaling | - | nih.gov |
| Selectivity | Selective for NTS1 | Ca2+ mobilization | > 50-fold | tocris.comabmole.com |
Note: EC50 and Emax values may vary depending on the specific assay conditions and cell line used.
Integration into High-Throughput Screening and Assay Development
This compound's well-defined activity and selectivity profile, coupled with its availability as a research compound, make it suitable for integration into high-throughput screening (HTS) campaigns and the development of various assays for neurotensin receptors. tocris.com Its inclusion in compound libraries, such as those offered by Tocris, facilitates its use in screening efforts to identify novel modulators of NTS1 or related receptors. tocris.comwhiterose.ac.uknih.gov
The properties of this compound, including its solubility in common laboratory solvents like DMSO and NaOH, support its handling in automated screening workflows. tocris.comabmole.com
Development of NanoBRET-Based Ligand Binding Assays for Allosteric Modulators
While specific studies detailing the use of this compound in NanoBRET-based ligand binding assays for allosteric modulators were not prominently featured in the search results, its characteristics as a selective NTS1 ligand make it a potential tool in the development and validation of such assays. NanoBRET (Nano Luciferase Resonance Energy Transfer) is a non-isotopic method increasingly used for studying ligand binding, including the characterization of allosteric interactions at GPCRs. The availability of selective orthosteric ligands like this compound is often required for developing robust NanoBRET assays to probe the binding of allosteric modulators and understand their effects on orthosteric ligand interactions.
Non-Isotopic Approaches for Orthosteric Ligand Characterization
This compound is well-suited for characterization using various non-isotopic assay formats commonly employed in GPCR research and HTS. These methods avoid the use of radioactive ligands, offering advantages in terms of handling, cost, and throughput. Examples of relevant non-isotopic approaches include fluorescence polarization (FP) assays, fluorescence resonance energy transfer (FRET) or NanoBRET-based binding assays (as mentioned above), and calcium mobilization assays using fluorescent indicators. tocris.comabmole.comresearchgate.net this compound's activity as a partial agonist can be readily measured in functional non-isotopic assays like calcium mobilization, providing a direct readout of receptor activation. tocris.comabmole.com Its use in such assays allows for the characterization of its potency (EC50) and efficacy (Emax) and can be part of a panel of assays to characterize other orthosteric or allosteric ligands. High-throughput fluorescence polarization assays have been developed to identify ligands using purified GPCRs, and selective ligands like this compound are valuable for validating and utilizing such platforms. researchgate.net
Contributions to Structural Biology of Neurotensin Receptors
This compound, referred to as RTI-3a in some structural studies, has made significant contributions to the structural biology of neurotensin receptors, particularly NTS1. Crystal structures of NTS1 in complex with various ligands, including the partial agonist RTI-3a (this compound), have been determined. nih.govresearchgate.net These structures provide invaluable insights into the molecular mechanisms underlying ligand binding and receptor activation.
By comparing the structure of NTS1 bound to RTI-3a with structures bound to full agonists (like neurotensin fragment NTS8-13 or SRI-9829) and inverse agonists (like SR48692 and SR142948A), researchers can identify the structural determinants that differentiate various pharmacological profiles. nih.govresearchgate.net The structure of the NTS1-RTI-3a complex revealed that the partial agonist induces a contraction of the ligand-binding site, and its efficacy correlates with its ability to mimic certain aspects of the endogenous agonist's binding mode. nih.govresearchgate.net These structural studies, facilitated by the use of compounds like this compound, expand the mechanistic understanding of NTS1 and other peptidergic GPCRs, which is crucial for structure-based drug discovery efforts. nih.govresearchgate.nettocris.com
Co-crystallization and Cryo-EM Studies with NTS1 to Elucidate Binding Modes
Structural determination techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are vital for understanding the intricate interactions between ligands and receptors at an atomic level biorxiv.orgnih.gov. This compound has been utilized in such studies to help elucidate the binding modes to NTS1.
Obtaining high-resolution structures of GPCRs like NTS1 can be challenging due to their flexibility and stability issues in isolation ox.ac.uknih.govnih.govfrontiersin.org. To overcome these challenges, researchers have employed strategies such as using thermostabilized receptor variants and fusion proteins nih.govnih.govnih.govgoogle.com.
In studies aimed at understanding how different ligands modulate NTS1, co-crystallization of NTS1 with various ligands, including the partial agonist RTI-3a (commercial name, this compound), has been performed nih.gov. These studies have provided structural insights into how ligands with diverse pharmacological properties bind to NTS1 and the resulting conformational changes nih.govresearchgate.net.
The co-crystallization of NTS1 with this compound (referred to as RTI-3a) has contributed to a collection of NTS1 structures bound to different ligands, including full agonists and inverse agonists nih.govresearchgate.net. These structures reveal the specific interactions between this compound and the NTS1 binding pocket, highlighting the molecular determinants of its partial agonist activity nih.govresearchgate.net.
While the provided search results specifically mention co-crystallization with RTI-3a (this compound), they also broadly discuss the use of Cryo-EM in determining GPCR structures, including NTS1 in complex with transducers like β-arrestin-1 and Gi protein biorxiv.orgnih.gov. Although direct evidence of this compound being used in Cryo-EM studies with NTS1 was not explicitly found in the search results, the established utility of Cryo-EM for NTS1 complexes suggests its potential application with various ligands to capture different conformational states.
Data from co-crystallization studies with this compound (RTI-3a) reveal details about its interaction with the NTS1 binding site. These interactions contribute to the understanding of how partial agonism is mediated at the molecular level nih.govresearchgate.net.
Understanding Ligand-Induced Receptor Conformations
The binding of a ligand to a GPCR induces conformational changes in the receptor, which are crucial for initiating downstream signaling pathways biorxiv.orgfrontiersin.org. Studies utilizing this compound have contributed to understanding these ligand-induced conformational changes in NTS1.
Structural studies, including those involving co-crystallization with this compound, have shown that different classes of ligands induce distinct conformational states in NTS1 nih.govresearchgate.net. Inverse agonists, partial agonists like this compound, and full agonists cause varying degrees of conformational change, particularly in the transmembrane helices and intracellular loops, which are critical for coupling with downstream signaling proteins like G proteins and arrestins biorxiv.orgbiorxiv.orgnih.govresearchgate.net.
Specifically, structures of NTS1 bound to the partial agonist RTI-3a (this compound) show a distinct conformational state compared to the apo (unliganded) state, full agonist-bound state, and inverse agonist-bound state nih.govresearchgate.net. These structural snapshots provide insights into the intermediate conformations that NTS1 can adopt upon binding of a partial agonist.
Furthermore, techniques like NMR spectroscopy have been used to study the conformational ensemble of NTS1 in solution and how it is modulated by ligands and transducer proteins biorxiv.orgnih.gov. These studies indicate that NTS1 exists in an ensemble of conformational substates, and ligands can shift the equilibrium between these states biorxiv.orgbiorxiv.org. While the search results did not explicitly detail NMR studies with this compound, they highlight the importance of such techniques in complementing static structural data to understand the dynamic nature of ligand-induced receptor conformations biorxiv.orgnih.gov.
The comparison of NTS1 structures bound to different ligands, including this compound, allows researchers to map the allosteric networks within the receptor that link ligand binding at the extracellular pocket to conformational changes at the intracellular face biorxiv.orgbiorxiv.orgnih.govresearchgate.net. These studies are fundamental to understanding the mechanisms of receptor activation and biased signaling.
Data from structural studies comparing NTS1 bound to different ligands, including this compound (RTI-3a), reveal variations in the ligand-binding cavity volume and the positions of transmembrane helices, particularly TM6, which undergoes a significant outward movement upon full agonist binding biorxiv.orgnih.govresearchgate.net.
| Ligand Class | Example Ligand | Effect on NTS1 Conformation (Relative to Apo) |
| Inverse Agonist | SR48692, SR142948A | Favors large extracellular opening, intracellular constriction |
| Partial Agonist | This compound (RTI-3a) | Induces an intermediate conformational state |
| Full Agonist | NTS8-13, SRI-9829 | Induces significant outward movement of TM6, intracellular expansion |
This table summarizes the observed conformational effects of different ligand classes on NTS1 based on structural studies that included this compound nih.govresearchgate.net.
Advanced Research Directions and Future Perspectives for Neurotensin Receptor Ligands
Investigation of Biased Agonism and Pathway-Specific Signaling
Biased agonism at G protein-coupled receptors (GPCRs), including NTS1, refers to the ability of ligands to selectively activate specific intracellular signaling pathways (e.g., G protein coupling or β-arrestin recruitment) rather than eliciting a universal response. While TC NTR1 17 is primarily characterized by its activity in calcium mobilization assays, indicative of G protein coupling, its classification as a partial agonist suggests a potentially complex interaction with downstream signaling cascades. tocris.comabmole.comglpbio.com
Research utilizing this compound has demonstrated its ability to activate inward currents and increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in specific neurons, effects mediated by NTSR1. nih.gov This indicates a specific modulation of neuronal activity pathways. In contrast, it did not affect spontaneous excitatory postsynaptic currents (sEPSCs). nih.gov Furthermore, this compound decreased the firing rate of certain neurons, an effect associated with an apparent increase in sIPSCs frequency. nih.gov These observed differential effects on inhibitory and excitatory inputs, as well as neuronal firing, underscore the capacity of NTS1 ligands like this compound to induce pathway-specific signaling within complex neuronal circuits.
The study of biased agonism in the context of NTSR1 is an active area of research, with compounds like SBI-553 identified as β-arrestin-biased allosteric modulators that can selectively antagonize G protein signaling while potentiating β-arrestin recruitment. acs.orgresearchgate.netbiorxiv.orgnih.gov Although this compound is not described with this specific type of bias in the available information, its observed functional selectivity in influencing different aspects of neuronal activity highlights the broader concept of pathway-specific signaling that is central to biased agonism research. Further studies could investigate the detailed signaling profiles of this compound, examining its effects on various G protein subtypes and β-arrestin recruitment to fully understand its potential biased activity.
Development of Novel Non-Peptide NTS1 Agonists with Tailored Pharmacological Profiles
The development of non-peptide agonists for NTS1 is a significant research direction aimed at overcoming limitations associated with peptide ligands, such as poor bioavailability and metabolic instability. researchgate.netplos.org this compound is a prime example of a successful outcome in this area, being a well-characterized non-peptide partial agonist for NTS1. tocris.comabmole.comglpbio.com
The pursuit of non-peptide agonists allows for the design of compounds with tailored pharmacological profiles, including specific efficacy levels, receptor selectivity, and pharmacokinetic properties. This compound exhibits a defined profile with an EC50 below 15.6 nM and an Emax of 63% relative to neurotensin (B549771) in calcium mobilization assays, along with notable selectivity for NTS1 over NTS2 and GPR35. tocris.comabmole.comglpbio.com
An interesting finding regarding the in vivo pharmacological profile of this compound is the observation that intracerebral injections in mice did not induce the hypothermia typically associated with neurotensin agonism but instead caused hyperthermia. nih.gov This unexpected effect underscores how novel non-peptide agonists can possess complex in vivo profiles that differ from the endogenous peptide, highlighting the potential to tailor pharmacological outcomes through targeted ligand design. This research direction focuses on creating compounds like this compound with specific desired effects for potential therapeutic applications, while minimizing unwanted actions.
Strategies for Enhancing Receptor Selectivity and Potency
Achieving high receptor selectivity and potency is crucial for developing safe and effective therapeutic agents targeting NTS1. This compound demonstrates significant progress in this regard, exhibiting over 50-fold selectivity for NTS1 compared to NTS2 and GPR35, and potent partial agonist activity with an EC50 in the nanomolar range. tocris.comabmole.comglpbio.com
Strategies for enhancing selectivity often involve rational design based on structural differences between receptor subtypes. While the specific design strategies leading to this compound's selectivity are not detailed in the provided snippets, research on neurotensin receptors has explored modifications to peptide and non-peptide structures to favor binding to one subtype over another. For instance, modifications to the neurotensin peptide sequence have been shown to influence selectivity towards NTS2. frontiersin.orgacs.orgunibas.it The development of non-peptide ligands from scaffolds like SR48692 has also yielded compounds with varying selectivity profiles. researchgate.netnih.gov
The potency of ligands like this compound is optimized through iterative cycles of chemical synthesis and pharmacological evaluation, often guided by structure-activity relationship (SAR) studies. The reported EC50 value for this compound indicates a relatively high affinity and efficacy at NTS1, making it a potent tool for research. tocris.comabmole.comglpbio.com Future research directions aim to further refine the structural features of non-peptide agonists to potentially increase potency and absolute selectivity, minimizing off-target effects and improving therapeutic windows.
Exploration of Neurotensin Receptor Polymorphisms and Their Functional Implications
Genetic variations in the neurotensin receptor genes, particularly NTSR1, can lead to polymorphisms that may influence receptor expression, function, and ultimately, an individual's response to neurotensinergic signaling and related ligands. Research has identified several NTSR1 gene polymorphisms and investigated their associations with various traits and functions, including working memory, personality dimensions, processing speed, and executive function. nih.govkarger.comfrontiersin.orgresearchgate.net
These studies suggest that variations in the NTSR1 gene can alter neurotensin function within the central nervous system, potentially by modulating the dopamine (B1211576) system, which is known to interact with neurotensinergic pathways. nih.govkarger.comfrontiersin.org While direct studies on how NTSR1 polymorphisms specifically affect the activity or efficacy of this compound are not available in the provided information, the broader exploration of these genetic variations is highly relevant.
Understanding the functional implications of NTSR1 polymorphisms is crucial for the future development and application of NTS1 ligands like this compound. Genetic differences between individuals could influence receptor binding affinity, signaling bias, or receptor density, potentially leading to variations in the efficacy and observed effects of this compound. Future research directions may involve investigating the pharmacological profile of this compound in cellular or animal models expressing different NTSR1 polymorphisms to assess their impact on ligand activity and inform personalized approaches to targeting the neurotensin system.
Design of Next-Generation Research Tools for Neurotensin System Probing
The availability of selective and potent ligands is fundamental for dissecting the complex roles of the neurotensin system in physiological and pathological processes. This compound serves as a valuable research tool due to its selective partial agonism at NTS1 and its non-peptide nature. tocris.comabmole.comglpbio.comtocris.com Its use in studies investigating neuronal activity exemplifies its utility in probing NTS1 function. nih.gov
The design of next-generation research tools for the neurotensin system encompasses a variety of approaches beyond traditional agonists and antagonists. This includes the development of biased ligands that can isolate specific signaling pathways, fluorescent or radiolabeled ligands for imaging and binding studies, and conjugates for targeted cellular manipulation. Examples of such tools mentioned in the search results include neurotensin conjugates like Neurotensin-SAP for targeted cell ablation and Neurotensin-CTA for activating intracellular pathways, as well as fluorescent probes for allosteric binding sites and radiolabeled analogs for imaging NTS1-expressing tumors. atsbio.comresearchgate.netacs.orggoogle.com
This compound contributes to this toolkit as a well-characterized non-peptide agonist that can be used to selectively activate NTS1 in various experimental settings. Future directions in tool design may involve using the structural information from compounds like this compound as a basis for developing novel probes with enhanced properties, such as increased brain penetrance, improved in vivo stability, or the ability to report on receptor conformational states. The continued development of diverse and highly specific tools is essential for advancing our understanding of the neurotensin system and its therapeutic potential.
Q & A
Q. How can researchers ensure ethical rigor in this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including power analysis to justify sample sizes and humane endpoints. Document Institutional Animal Care and Use Committee (IACUC) approvals. Use in silico models (e.g., molecular dynamics) to reduce reliance on in vivo testing where feasible .
Q. What frameworks support the integration of this compound into translational research pipelines?
- Methodological Answer : Align with the NIH’s Translational Science Spectrum, progressing from basic mechanistic studies (T0) to early-phase trials (T1). Collaborate with clinical researchers to define biomarkers for efficacy and safety. Publish negative results to prevent redundancy and inform future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
